"synthesis of N-(2-Isobutoxybenzyl)-2-methyl-2-propanamine"
"synthesis of N-(2-Isobutoxybenzyl)-2-methyl-2-propanamine"
An In-Depth Technical Guide
Part 1: Strategic Overview & Retrosynthetic Analysis
Target Molecule: N-(2-Isobutoxybenzyl)-2-methyl-2-propanamine IUPAC Name: N-(2-isobutoxybenzyl)-2-methylpropan-2-amine CAS Registry: 1099653-56-5 (Analogous reference)
This guide details the synthesis of a sterically congested secondary amine. The target molecule features a bulky tert-butyl group on the nitrogen and an ortho-isobutoxy substituent on the aromatic ring. This structural combination presents specific synthetic challenges, primarily steric hindrance during Schiff base (imine) formation, which precludes standard reductive amination conditions (e.g., NaBH(OAc)₃ in DCM) from achieving high yields.
Primary Application: This scaffold is frequently utilized in Structure-Activity Relationship (SAR) studies for G-Protein Coupled Receptor (GPCR) ligands, specifically as a structural analog to the antipsychotic Pimavanserin (which utilizes the 4-isobutoxy isomer).
Retrosynthetic Logic
The most robust disconnection is at the benzylic carbon-nitrogen bond. Due to the steric bulk of the tert-butylamine, direct alkylation of the amine with a benzyl halide is prone to elimination side reactions and poor conversion. Therefore, Indirect Reductive Amination via a pre-formed (or in situ generated) imine is the requisite pathway.
The synthesis consists of two phases:[1][2][3]
-
Precursor Synthesis: Alkylation of salicylaldehyde to form 2-isobutoxybenzaldehyde.
-
Core Coupling: Titanium(IV)-mediated reductive amination to overcome steric hindrance.
Caption: Retrosynthetic disconnection showing the critical imine intermediate and precursor origins.
Part 2: Precursor Synthesis (2-Isobutoxybenzaldehyde)
The commercially available salicylaldehyde is alkylated using isobutyl bromide. This reaction follows a standard Williamson ether synthesis protocol but requires specific solvent choice (DMF) and temperature control to minimize Claisen rearrangement byproducts.
Reagents & Stoichiometry[2][4]
| Reagent | Equiv.[2][4][5] | Role |
| Salicylaldehyde | 1.0 | Substrate |
| Isobutyl Bromide | 1.2 - 1.5 | Alkylating Agent |
| Potassium Carbonate (K₂CO₃) | 2.0 | Base |
| Potassium Iodide (KI) | 0.1 | Catalyst (Finkelstein) |
| DMF (Anhydrous) | Solvent | Polar Aprotic Medium |
Experimental Protocol
-
Setup: Charge a dry round-bottom flask with Salicylaldehyde (1.0 eq) and anhydrous DMF (5 mL/mmol).
-
Deprotonation: Add K₂CO₃ (2.0 eq) and KI (0.1 eq). Stir at room temperature for 15 minutes to form the phenoxide anion.
-
Alkylation: Add Isobutyl bromide (1.5 eq) dropwise via a syringe.
-
Reaction: Heat the mixture to 70°C for 12–16 hours. Monitor by TLC (Hexane:EtOAc 8:2). The aldehyde spot should disappear.
-
Workup:
-
Purification: If necessary, purify via flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes).
-
Yield Expectation: 85-95% (Pale yellow oil).
-
Part 3: Core Synthesis (Titanium-Mediated Reductive Amination)
The Challenge: The reaction between tert-butylamine (a bulky primary amine) and 2-isobutoxybenzaldehyde (an ortho-substituted aldehyde) is sterically disfavored. Standard dehydrating agents (MgSO₄) are often insufficient to drive the equilibrium toward the imine.
The Solution: Titanium(IV) Isopropoxide [Ti(OiPr)₄] .[6] Ti(OiPr)₄ acts as a dual-function reagent:
-
Lewis Acid: Activates the carbonyl oxygen, making it more susceptible to nucleophilic attack.
-
Water Scavenger: Irreversibly reacts with the water byproduct to form titanium oxides, driving the equilibrium to completion.
Reagents & Stoichiometry[2][4]
| Reagent | Equiv.[2][4][5] | Role |
| 2-Isobutoxybenzaldehyde | 1.0 | Electrophile |
| tert-Butylamine | 1.2 | Nucleophile |
| Titanium(IV) Isopropoxide | 1.5 - 2.0 | Lewis Acid / Scavenger |
| Sodium Borohydride (NaBH₄) | 1.5 | Reducing Agent |
| Ethanol (Absolute) | Solvent | Reaction Medium |
Step-by-Step Protocol
Step 1: Imine Formation (The "Titanium Push")
-
In a flame-dried flask under Nitrogen atmosphere, dissolve 2-Isobutoxybenzaldehyde (1.0 eq) in anhydrous THF or Ethanol (concentration ~0.5 M).
-
Add Titanium(IV) Isopropoxide (1.5 eq) neat via syringe. Note: The solution often turns yellow/orange.
-
Add tert-Butylamine (1.2 eq).
-
Stir the mixture at Room Temperature for 6–12 hours .
-
Checkpoint: Monitor by IR spectroscopy if possible. The carbonyl stretch (approx. 1680 cm⁻¹) should disappear, replaced by an imine stretch (approx. 1630 cm⁻¹).
-
Step 2: Reduction
-
(Optional) If THF was used, dilute with absolute Ethanol (Ti(OiPr)₄ is compatible with EtOH).
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add Sodium Borohydride (NaBH₄) (1.5 eq) portion-wise. Caution: Gas evolution (H₂) will occur.
-
Allow the reaction to warm to room temperature and stir for an additional 2–4 hours.
Step 3: Workup (Critical for Titanium Removal) Titanium salts form a gelatinous emulsion if not quenched correctly.
-
Quench the reaction by adding 2M Aqueous Ammonia (NH₄OH) or 1M NaOH (approx. 2 mL per mmol of Ti).
-
A heavy white/grey precipitate (Titanium dioxide) will form.
-
Dilute with Ethyl Acetate.
-
Filtration: Filter the mixture through a pad of Celite to remove the titanium salts. Wash the pad thoroughly with Ethyl Acetate.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash with water and then brine.
-
Drying: Dry the organic phase over Na₂SO₄, filter, and concentrate.
Step 4: Purification
-
The crude amine is often pure enough for use (Yield >90%).
-
If purification is required: Flash Chromatography (DCM:MeOH:NH₄OH, 95:5:0.5) or conversion to the Hydrochloride salt (HCl in Ether) for recrystallization.
Caption: Workflow for the Ti(OiPr)4 mediated reductive amination.
Part 4: Characterization & Validation
To validate the synthesis, the following NMR signals are diagnostic.
¹H NMR (400 MHz, CDCl₃):
-
δ 7.1 - 6.8 ppm (m, 4H): Aromatic protons (characteristic 1,2-disubstitution pattern).
-
δ 3.75 ppm (s, 2H): Benzylic methylene (
). Key indicator of successful reduction (shift from imine). -
δ 3.70 ppm (d, 2H): Isobutoxy
. -
δ 2.10 ppm (m, 1H): Isobutoxy methine
. -
δ 1.15 ppm (s, 9H): tert-Butyl group
. Singlet integration is crucial. -
δ 1.05 ppm (d, 6H): Isobutoxy methyls
.
Physical State: Likely a colorless to pale yellow oil. Storage: Store under inert atmosphere at -20°C to prevent oxidation of the secondary amine.
Part 5: References
-
Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.[2] Link
-
Mattson, R. J., et al. (1990).[6] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[6] The Journal of Organic Chemistry, 55(8), 2552-2554.[6] Link
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862. Link
-
Santa Cruz Biotechnology. "N-(2-Isobutoxybenzyl)-2-methyl-2-propanamine Product Data." Link
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. designer-drug.com [designer-drug.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. benchchem.com [benchchem.com]
- 5. Titanium-mediated reductive cross-coupling reactions of imines with terminal alkynes: An efficient route for the synthesis of stereodefined allylic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
